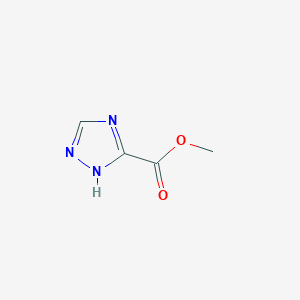

methyl 1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFMODFBNEYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370605 | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-88-5 | |

| Record name | Methyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Methyl 1H-1,2,4-Triazole-3-carboxylate

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold," a core structure that consistently imparts significant biological activity to the molecules that contain it.[1] Among its many derivatives, methyl 1H-1,2,4-triazole-3-carboxylate emerges as a cornerstone intermediate, a versatile building block that has paved the way for critical advancements in both medicine and agriculture.[2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and pivotal role in the development of life-saving antiviral drugs and crop-protecting fungicides. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of this molecule is not merely academic—it is a gateway to innovation.

Physicochemical and Spectroscopic Profile

A comprehensive characterization is the bedrock of any chemical synthesis and application. Herein lies the essential data for this compound.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [3][4] |

| Molecular Weight | 127.10 g/mol | [3][4] |

| CAS Number | 4928-88-5 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 196-199 °C (decomposes) | [6] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data

Spectroscopic analysis provides the definitive fingerprint of a molecule. The following data is crucial for reaction monitoring and quality control.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.68 (s, 1H, NH), 8.74 (s, 1H, CH), 3.85 (s, 3H, OCH₃).[7]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 160.36 (C=O), 154.02 (C3-triazole), 145.19 (C5-triazole), 52.15 (OCH₃).[7]

-

Infrared (IR) Spectroscopy: Key absorptions will include N-H stretching, C=O stretching of the ester, and characteristic ring vibrations of the triazole.[3]

Synthesis: Building the Core Scaffold

The synthesis of this compound is a critical process, with historical methods often involving hazardous reagents. Modern advancements have led to safer and more efficient pathways.

Traditional vs. Modern Synthetic Routes

Historically, the synthesis often involved diazotization and deamination of 5-amino-1,2,4-triazole-3-carboxylic acid, a process that utilizes diazonium salts which are notoriously unstable and potentially explosive.[8] This presented significant safety risks, particularly in large-scale industrial production.

To mitigate these dangers, non-diazotization methods have been developed. One such innovative and safer route is outlined below.

Experimental Protocol: A Safer, Non-Diazotization Synthesis

This three-step method avoids the use of hazardous diazonium salts, making it a more attractive option for both laboratory and industrial synthesis.[9]

Step 1: Condensation and Cyclization to form 5-mercapto-1,2,4-triazole-3-carboxylic acid

-

In a reaction vessel, suspend thiosemicarbazide and oxalic acid in water.

-

Heat the mixture to 60-80°C and maintain for several hours.

-

Without isolating the intermediate, add a solution of sodium hydroxide and continue heating to facilitate the ring-closing reaction.

-

After cooling, neutralize the reaction mixture with a strong acid (e.g., HCl) to precipitate the 5-mercapto-1,2,4-triazole-3-carboxylic acid.

-

Filter and dry the solid product.

Step 2: Desulfurization to yield 1H-1,2,4-triazole-3-carboxylic acid

-

Dissolve the product from Step 1 in a solution of nitric acid.

-

Heat the mixture to around 80°C to effect the removal of the mercapto group.

-

Cool the reaction and neutralize to obtain the crude 1H-1,2,4-triazole-3-carboxylic acid.

Step 3: Esterification to this compound

-

Suspend the crude acid from Step 2 in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[7]

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize any remaining acid.

-

The product can then be isolated via filtration and purified by recrystallization.

Caption: Workflow for a safer, non-diazotization synthesis route.

Reactivity and Tautomerism: A Chemist's Perspective

The reactivity of this compound is dominated by the interplay of its three key features: the acidic N-H proton, the electrophilic ester carbonyl, and the nucleophilic nitrogen atoms of the triazole ring.

Tautomerism

The 1,2,4-triazole ring exhibits prototropic tautomerism, meaning the N-H proton can migrate between the nitrogen atoms. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally the most stable.[10] This equilibrium is crucial as it influences which nitrogen atom acts as the primary nucleophile in reactions like alkylation. Computational studies are often employed to predict the relative stabilities of different tautomers and their impact on reactivity.[1][2]

N-Alkylation

Alkylation of the triazole ring is a common synthetic transformation, but it presents a regioselectivity challenge, as alkylation can potentially occur at the N1, N2, or N4 positions.[11] The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[12] For instance, certain conditions can favor the formation of the N1-alkylated product, which is often the desired isomer for pharmaceutical applications.[11]

Reactions at the Ester Group

The methyl ester group is readily transformed into other functional groups. A particularly important reaction is its conversion to a carboxamide, which is a key step in the synthesis of the antiviral drug Ribavirin.[11]

Experimental Protocol: Conversion to 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide

This protocol illustrates a typical two-step procedure for N-alkylation followed by amidation.[11]

Step 1: N-Alkoxymethylation

-

Suspend this compound in hexamethyldisilazane (HMDS) and reflux for 1 hour to form the silylated intermediate.

-

After cooling, remove excess HMDS under reduced pressure.

-

Add anhydrous acetonitrile, an alkoxymethylating agent (e.g., methoxymethyl acetate), and a Lewis acid catalyst (e.g., SnCl₄).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction by pouring it into a saturated sodium bicarbonate solution and filtering the precipitate. The resulting methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate can be purified by chromatography.

Step 2: Ammonolysis to the Carboxamide

-

Dissolve the N-alkoxymethylated ester from Step 1 in a solution of ammonia in methanol.

-

Stir the solution at room temperature until the conversion is complete (monitored by TLC).

-

Remove the volatile components under reduced pressure.

-

The final 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide product can be purified by recrystallization.

Applications: From Medicine to Agriculture

The utility of this compound is most profoundly demonstrated by its role as a critical precursor in two major industries.

Pharmaceuticals: The Gateway to Ribavirin

Perhaps the most significant application of this compound is in the synthesis of Ribavirin, a broad-spectrum antiviral medication.[9] Ribavirin is a guanosine analog effective against a range of RNA and DNA viruses.[13] The synthesis involves the glycosylation of the triazole ring, a reaction that couples the heterocyclic base to a protected ribose sugar derivative.

Caption: Simplified pathway to Ribavirin synthesis.

Synthesis of the Ribavirin Precursor:

The key step is the coupling of the triazole with a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This reaction is typically catalyzed by a Lewis acid like tin tetrachloride (SnCl₄) in an anhydrous solvent.[14] The reaction proceeds via an SN2-like displacement at the anomeric carbon of the sugar, leading to the formation of the N-glycosidic bond. Subsequent deprotection of the sugar's hydroxyl groups and ammonolysis of the methyl ester yields Ribavirin.[14]

Agrochemicals: A Scaffold for Fungicides

The 1,2,4-triazole nucleus is a well-established pharmacophore in many commercial fungicides.[5] These compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action:

The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme.[15] This binding event blocks the active site, preventing the demethylation of lanosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[15] this compound serves as a starting material for creating more complex triazole derivatives that are optimized for fungicidal activity against various plant pathogens.[6]

Caption: Inhibition of Ergosterol biosynthesis by 1,2,4-triazole fungicides.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is far more than a simple heterocyclic compound. It is a testament to the power of a well-designed chemical scaffold. Its unique combination of reactivity and structural integrity has made it an indispensable tool for chemists. From the synthesis of the crucial antiviral drug Ribavirin to its role in developing modern fungicides that protect our food supply, the impact of this molecule is undeniable. For the research scientist and the drug development professional, a deep appreciation of its properties and potential is not just beneficial—it is essential for driving future discoveries.

References

- BenchChem. (2025).

- CN105037284A. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- Chem-Impex. (n.d.).

- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- CN105439968A. (2016). Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate.

- BenchChem. (2025).

- Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38.

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.

- CN103145632B. (2013). Preparation method of 1H-1,2,4-triazole-3-methyl formate.

- CN115322236A. (2022). Novel method for synthesizing ribavirin.

- Slideshare. (n.d.).

- An Investigation into the Alkylation of 1,2,4-Triazole.

- Ribavirin Chemistry. News-Medical.net.

- WO2003011884A1. (2003). Process for the preparation of ribavirin.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- Chem-Impex. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- 1-Methyl-1H-1,2,4-triazole. NIST WebBook.

- Methyl 1H-1,2,4-triazole-3-carboxyl

- Methyl 1-methyl-1H-[1][9][15]triazole-3-carboxyl

- Biosynth. (n.d.).

- Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies.

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals.

- The tautomers of 1,2,3-triazole and 1,2,4-triazole.

- Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole.

- Sigma-Aldrich. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | CoLab [colab.ws]

- 3. This compound | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]

- 9. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. WO2003011884A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

The Cornerstone of Antiviral Synthesis: A Technical Guide to Methyl 1H-1,2,4-triazole-3-carboxylate

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Properties, and Applications of a Pivotal Heterocyclic Intermediate (CAS Number: 4928-88-5).

Introduction: The Unassuming Architect of Bioactive Molecules

In the vast landscape of medicinal chemistry, certain molecules, while not pharmacologically active themselves, serve as indispensable building blocks for life-saving therapeutics. Methyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 4928-88-5) is a prime example of such a cornerstone intermediate. This unassuming, crystalline solid is a central precursor in the synthesis of a range of antiviral and antifungal agents, most notably the broad-spectrum antiviral drug Ribavirin.[1][2] The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, known for its metabolic stability and ability to engage in various biological interactions, conferring a wide spectrum of activities to the molecules that contain it, including antifungal, antibacterial, anticancer, and antiviral properties.[3][4]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It delves into its chemical and physical properties, outlines a detailed and safety-conscious synthesis protocol with mechanistic insights, explores its critical role in the synthesis of antiviral agents, and provides essential safety and handling information.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4928-88-5 | [5] |

| Molecular Formula | C₄H₅N₃O₂ | [5] |

| Molecular Weight | 127.10 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 196-199 °C (lit.) | |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 1,2,4-triazole-3-carboxylate, 1,2,4-Triazole-3-carboxylic acid methyl ester | [5] |

| Solubility | Soluble in hot water and ethanol | [6] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

A representative FTIR spectrum obtained via the KBr technique shows characteristic absorption peaks. The spectrum can be accessed through public databases such as PubChem.[5] Key vibrations include N-H stretching, C-H stretching of the triazole ring, and the prominent C=O stretch of the ester group.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum (electron ionization) of the parent 1H-1,2,4-triazole shows a molecular ion peak corresponding to its molecular weight.[7] For the title compound, the molecular ion peak [M]⁺ would be expected at m/z 127.

-

A Safer, Industrially Viable Synthesis Pathway

Historically, the synthesis of this compound often involved a hazardous diazotization step to remove an amino group, which produces potentially explosive diazonium salt intermediates.[6] This has limited large-scale production and increased costs. A newer, non-diazotization method provides a safer and more environmentally friendly alternative, making it more suitable for industrial applications.[8] This guide details this improved three-step synthesis, starting from readily available thiosemicarbazide and oxalic acid.

Synthesis Workflow Diagram

Caption: A three-step, non-diazotization synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid (Intermediate 4)

-

Reaction Setup : In a reaction vessel, combine thiosemicarbazide and oxalic acid in a 1:1 molar ratio. Use water as the solvent.[8]

-

Condensation : Heat the mixture to 50-80°C and maintain for approximately 6 hours. This step facilitates the condensation between the hydrazine moiety of thiosemicarbazide and one of the carboxylic acid groups of oxalic acid.[8]

-

Cyclization : Without isolating the condensation product, add a solution of sodium hydroxide to the reaction mixture and continue to heat for another 8 hours. The basic conditions promote an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the second carbonyl carbon, followed by dehydration, to form the 5-mercapto-1,2,4-triazole ring.[9][10]

-

Isolation : Cool the reaction mixture to room temperature. Neutralize with a strong acid (e.g., concentrated HCl) to a neutral pH. The product, 5-mercapto-1,2,4-triazole-3-carboxylic acid, will precipitate as a white solid. Filter the solid, wash with water, and dry.[8]

Causality Insight: This one-pot procedure is efficient as it avoids the isolation of the initial condensation product, simplifying the process and potentially increasing the overall yield. The use of water as a solvent is a key advantage for green chemistry.[8]

Step 2: Synthesis of 1,2,4-triazole-3-carboxylic acid (Intermediate 5)

-

Reaction Setup : Add the dried 5-mercapto-1,2,4-triazole-3-carboxylic acid from Step 1 to a 40-69% nitric acid solution.[8]

-

Desulfurization : Heat the mixture to approximately 80°C and maintain for 6 hours. Nitric acid acts as an oxidizing agent to remove the mercapto (-SH) group, replacing it with a hydrogen atom to yield the 1,2,4-triazole-3-carboxylic acid.[8]

-

Work-up : Cool the reaction to room temperature and neutralize with a base (e.g., solid NaOH) to a neutral pH.[8] The product can then be isolated for the next step.

Causality Insight: This oxidative desulfurization is a critical step to achieve the core triazole structure. The mercapto group is a convenient functional handle for the initial cyclization, which is then cleanly removed.

Step 3: Fischer Esterification to Yield this compound

-

Reaction Setup : Dissolve the 1,2,4-triazole-3-carboxylic acid from Step 2 in methanol. This serves as both the solvent and the reactant.[6]

-

Catalysis : While cooling the solution in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[11][12][13]

-

Esterification : Heat the mixture to reflux and maintain for approximately 8 hours. The methanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule results in the formation of the methyl ester.[6][11][12]

-

Isolation and Purification : Reduce the volume of the solvent by rotary evaporation. Cool the concentrated solution to room temperature to allow the product to crystallize. Collect the solid by filtration, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then dry under vacuum to yield the final product, this compound.[6]

Causality Insight: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction. Using methanol in excess as the solvent helps to drive the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.[13]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of antiviral nucleoside analogues.[1]

Synthesis of Ribavirin

This compound is the aglycone precursor for Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a guanosine analogue with broad-spectrum activity against various RNA and DNA viruses.[1][14] The synthesis involves two main transformations:

-

Glycosylation : The triazole ring is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This acid-catalyzed fusion reaction forms the crucial N-glycosidic bond.[3]

-

Ammonolysis : The protecting groups on the ribose sugar and the methyl ester group are subsequently removed by treatment with methanolic ammonia, which also converts the ester to the required primary carboxamide functional group of Ribavirin.[3]

Synthesis of Other Bioactive Molecules

Beyond Ribavirin, this versatile intermediate is used to create other pharmacologically relevant molecules:

-

Taribavirin (Viramidine) : This is a prodrug of Ribavirin, which is designed to be converted to Ribavirin in the body. Its synthesis also relies on the core 1,2,4-triazole structure.[15]

-

Antifungal and Agrochemical Agents : The 1,2,4-triazole scaffold is prevalent in many fungicides. This compound serves as a building block for creating novel agrochemicals designed to protect crops from fungal diseases.[2]

-

Research into Novel Therapeutics : Researchers use this compound as a starting material to synthesize libraries of novel 1,2,4-triazole derivatives. By modifying the ester or substituting the N1 position of the triazole ring, new compounds are developed and screened for various biological activities, including anticancer and antimicrobial effects.[3]

There is currently no substantial evidence to suggest that this compound possesses significant direct biological activity or modulates specific signaling pathways itself. Its value lies in its function as a synthetic precursor.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of strategic importance in the field of medicinal and pharmaceutical chemistry. While it lacks intrinsic therapeutic properties, its role as a pivotal building block, particularly in the synthesis of the antiviral agent Ribavirin, is undeniable. The development of safer, non-diazotization synthesis routes has enhanced its accessibility for large-scale production, ensuring a continued supply for both established drug manufacturing and novel drug discovery efforts. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and applications is essential for leveraging the full potential of the 1,2,4-triazole scaffold in the creation of next-generation therapeutics.

References

- JoVE. (2020). Esterification - Concept. Journal of Visualized Experiments.

- Royal Society of Chemistry. (2019). Supporting Information.

- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- AIP Conference Proceedings. (2022).

- Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.

- ScienceOpen. (n.d.). Supporting Information.

- Chemguide. (n.d.). The mechanism for the esterification reaction.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.

- MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Supplementary Information File.

- SpectraBase. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-phenyl-, methyl ester.

- MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- Google Patents. (n.d.). CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate.

- Journal of South China University of Technology (Natural Science Edition). (2010).

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- PubChem. (n.d.). Methyl 1-methyl-1H-[12][18][19]triazole-3-carboxylate. National Center for Biotechnology Information.

- NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.

- MDPI. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study.

- NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook.

- ResearchGate. (n.d.). A New Effective Method for the Synthesis of 1,2,4-Triazole-3-carboxamide and Ribavirin Derivatives.

- ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions.

- NIH. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Center for Biotechnology Information.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles.

Sources

- 1. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. ripublication.com [ripublication.com]

- 5. This compound | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1H-1,2,4-Triazole [webbook.nist.gov]

- 8. byjus.com [byjus.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Esterification - Concept [jove.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]

- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | 4928-88-5 | FM43745 [biosynth.com]

"methyl 1H-1,2,4-triazole-3-carboxylate" molecular structure and weight

An In-Depth Technical Guide to Methyl 1H-1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. While unassuming in its own right, its true significance lies in its role as a versatile intermediate. The unique arrangement of nitrogen atoms in the triazole ring, combined with the reactive methyl ester group, provides a scaffold ripe for chemical modification. This guide offers a comprehensive overview of this compound, from its fundamental molecular characteristics and synthesis to its critical applications, particularly as the cornerstone precursor for the broad-spectrum antiviral drug, Ribavirin. For researchers and drug development professionals, a thorough understanding of this molecule is essential for leveraging its potential in creating novel therapeutic agents and other advanced chemical products.[1][2][3]

Part 1: Physicochemical Properties and Molecular Structure

A compound's utility is fundamentally dictated by its structure and physical properties. These characteristics influence its reactivity, solubility, and handling requirements.

Core Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 4928-88-5 | [2][4] |

| Molecular Formula | C₄H₅N₃O₂ | [1][5] |

| Molecular Weight | 127.10 g/mol | [4][5] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 1H-1,2,4-Triazole-3-carboxylic acid methyl ester; s-Triazole-3-carboxylic Acid Methyl Ester | [2] |

| InChI Key | QMPFMODFBNEYJH-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)c1nc[nH]n1 |

Molecular Structure

The structure of this compound features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This 1,2,4-triazole core is substituted at the 3-position with a methyl carboxylate group (-COOCH₃). The presence of the N-H proton means the triazole ring can exist in different tautomeric forms, which can influence its reactivity in substitution reactions. The electron-withdrawing nature of the triazole ring and the ester group are key to its chemical behavior.

Caption: 2D Structure of this compound

Physicochemical Data

The physical properties of the compound are critical for its practical application in a laboratory or industrial setting, dictating purification methods and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][2][6] |

| Melting Point | 189-208 °C (decomposes) | [1][2][7] |

| Solubility | Soluble in hot water and ethanol | [7] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place | [1][8] |

Part 2: Synthesis Methodologies

The industrial and laboratory synthesis of this compound has evolved to favor routes that maximize yield and safety while minimizing cost. Early methods often involved hazardous intermediates, such as diazonium salts. Modern approaches, particularly those documented in recent patents, circumvent these dangers.[7][9] A key driver for process optimization is the large-scale demand for this compound as a pharmaceutical intermediate.[3]

Example Synthesis Protocol: A Safer, High-Yield Route

A notable modern synthesis avoids dangerous diazotization deamination reactions by building the triazole ring from acyclic precursors.[9] The following protocol is based on a method reacting trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[9]

Rationale: This multi-step, one-pot synthesis is advantageous due to its high overall yield (often around 90%) and, most importantly, its enhanced safety profile. By avoiding explosive intermediates, it is far more suitable for large-scale industrial production.[7][9]

Experimental Protocol:

-

Reaction Setup: Add 20L of methanol to a suitable reaction vessel and cool the contents to 0°C using an ice bath.

-

Base Addition: Add 140g (1 mol) of potassium carbonate to the cooled methanol. Maintain the reaction temperature between 0-5°C.

-

First Reagent Addition: Slowly add 2.89 kg (20 mol) of trichloroacetonitrile via a dropping funnel. After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

-

Second Reagent Addition: Slowly add a methanol solution containing 1.32 kg (22 mol) of formyl hydrazine. Continue to maintain the temperature between 0-5°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours to facilitate the cyclization reaction.

-

Alcoholysis & Isolation: Heat the mixture to reflux and maintain for 10 hours to drive the final alcoholysis step. After the reaction is complete, cool the mixture. The crude product will precipitate.

-

Purification: Filter the crude product and recrystallize from approximately 190L of fresh methanol to yield the final, high-purity methyl 1,2,4-triazole-3-carboxylate. The expected yield is around 89-91%.[9]

Caption: Synthesis Workflow Diagram

Part 3: Key Applications and Derivatives

The value of this compound is realized in its conversion to a wide array of high-value downstream products.

Cornerstone in Antiviral Drug Synthesis: The Ribavirin Case Study

The most prominent application of this compound is its use as the essential starting material for the synthesis of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a guanosine analog with broad-spectrum activity against various RNA and DNA viruses.[2][3] The synthesis involves the glycosylation of the triazole nitrogen followed by ammonolysis of the methyl ester to form the primary carboxamide of Ribavirin. This transformation highlights the compound's role as a stable, readily functionalized heterocyclic core.

Caption: Role in Ribavirin Synthesis

A Scaffold for Novel Bioactive Agents

Beyond Ribavirin, the 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Researchers actively use this compound to synthesize novel derivatives with a wide range of biological activities.[1]

-

Antifungal Agents: The triazole core is famous in antifungal drugs (e.g., fluconazole). This intermediate serves as a building block for new antifungal candidates.[1]

-

Anticancer Research: Modifications of the triazole ring and its substituents have led to the development of compounds with cytotoxic activity against various cancer cell lines.[10][11] The structural versatility allows for fine-tuning of molecules to target specific enzymes or receptors involved in cancer progression.[11]

-

Other Therapeutic Areas: It is also used to synthesize nucleoside analogues as potential treatments for other viral diseases like orthopoxviruses and SARS.

Agrochemical and Material Science Applications

-

Agrochemicals: The compound is a key ingredient in developing modern fungicides, helping to protect crops and enhance agricultural productivity.[1]

-

Material Science: It is also employed in the creation of advanced materials, such as polymers with improved corrosion resistance, finding use in the automotive and aerospace industries.[1]

Part 4: Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are non-negotiable to ensure personnel safety and experimental integrity.

Hazard Identification

This compound is classified as an irritant. The GHS classifications are summarized below.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][8][12] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8][12] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][8][12] |

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12] Eyewash stations and safety showers must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

-

Respiratory Protection: For operations generating significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[8]

-

Storage and Stability

The compound is stable under normal conditions.[8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[1][8]

Conclusion

This compound is a quintessential example of a high-value chemical intermediate. Its straightforward synthesis, coupled with the versatile reactivity of its triazole and ester functionalities, has cemented its importance in the pharmaceutical and chemical industries. Primarily known as the irreplaceable precursor to Ribavirin, its utility continues to expand as a scaffold for the discovery of new therapeutic agents targeting a host of diseases. For the research and development professional, this compound remains a molecule of significant interest, bridging fundamental organic synthesis with tangible applications in human health and technology.

References

- PubChem. (n.d.). Methyl 1-methyl-1H-[1][4][16]triazole-3-carboxylate.

- GM Chemical. (n.d.). Methyl 1,2,4-triazole-3-carboxylate | CAS 4928-88-5.

- Afonina, E. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(15), 4996.

- PubChem. (n.d.). This compound.

- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- Google Patents. (2013). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.

- ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science.

- Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | CAS 4928-88-5 | China Manufacturer [gmchemix.com]

- 3. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1,2,4-triazole-3-carboxylate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 1H-1,2,4-triazole-3-carboxylate

This document provides an in-depth analysis of the physicochemical properties, solubility profile, and stability characteristics of Methyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 4928-88-5). As a critical intermediate in the synthesis of the broad-spectrum antiviral agent Ribavirin, a thorough understanding of this molecule's behavior in various conditions is paramount for researchers, process chemists, and formulation scientists in the pharmaceutical industry.[1][2] This guide synthesizes available data with field-proven experimental methodologies to provide a robust framework for its handling, analysis, and application.

Core Physicochemical Profile

This compound is a heterocyclic compound featuring a polar 1,2,4-triazole ring and a methyl ester functional group.[3] This structure dictates its physical and chemical behavior, including its potential for hydrogen bonding, susceptibility to hydrolysis, and thermal resilience. The high melting point, in particular, is indicative of significant intermolecular forces in the solid state and suggests good intrinsic thermal stability.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4928-88-5 | [4] |

| Molecular Formula | C₄H₅N₃O₂ | [5] |

| Molecular Weight | 127.10 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 196-199 °C | [1][2] |

| Boiling Point (Predicted) | 283.9 ± 23.0 °C | [1] |

| pKa (Predicted) | 7.96 ± 0.20 | [1] |

Solubility Profile: A Quantitative and Methodological Overview

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. The presence of both a hydrogen-bond-donating/accepting triazole ring and a polar ester group suggests a nuanced solubility profile.

Quantitative Solubility Data

While qualitative descriptions note slight solubility in methanol and DMSO, and solubility in hot water and ethanol, a comprehensive study provides quantitative data across a range of temperatures and solvents.[1][7][8] A pivotal study measured the mole fraction solubility of this compound in fourteen pure solvents from 278.15 K to 318.15 K.[7] This data is invaluable for selecting appropriate solvent systems for synthesis, recrystallization, and formulation.

Table 2: Experimentally Determined Solubility of this compound in Select Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x₁) x 10³ (Approximate) | Classification |

| N,N-Dimethylformamide (DMF) | High | Polar Aprotic |

| Methanol | Moderate | Polar Protic |

| Ethanol | Moderate | Polar Protic |

| 1-Propanol | Low | Polar Protic |

| Ethyl Acetate | Low | Polar Aprotic |

| Acetonitrile | Low | Polar Aprotic |

| Acetone | Very Low | Polar Aprotic |

| Tetrahydrofuran (THF) | Very Low | Polar Aprotic |

Note: The table above is a representative summary. For precise data across the full temperature range, consulting the original research is essential.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH Q6A) remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. This protocol ensures that a saturated solution is achieved, providing a true measure of the compound's solubility in a given medium.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume (e.g., 10 mL) of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure equilibrium with the saturated solution.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) using an orbital shaker or rotator. The agitation must be sufficient to keep the solid suspended without causing excessive grinding. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed (e.g., >10,000 rpm) for at least 15 minutes to pellet all undissolved solids.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet.

-

Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration of the dissolved compound against a standard curve.

-

Verification: Visually inspect the solid phase remaining in the vial to ensure no phase transformation or solvation has occurred.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile: A Guide to Forced Degradation

Stability testing is fundamental to de-risking the drug development process. While the 1,2,4-triazole ring is generally robust, the ester functional group presents a potential liability, particularly to hydrolysis.[9] A forced degradation (stress testing) study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Key Degradation Pathways to Investigate

-

Hydrolytic Stability: The ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding 1H-1,2,4-triazole-3-carboxylic acid and methanol. The rate of hydrolysis is expected to be highly pH-dependent.

-

Oxidative Stability: The triazole ring, while generally stable, could be susceptible to strong oxidizing agents.

-

Thermal Stability: As a solid, the compound exhibits high thermal stability.[2] In solution, however, solvent-mediated degradation at elevated temperatures is possible and must be evaluated.

-

Photostability: Conformance with ICH Q1B guidelines is necessary to determine if the compound is light-sensitive, which has implications for manufacturing and storage.

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation to ensure that primary degradants are formed at detectable levels without secondary degradation complicating the analysis.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80 °C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature and sample at shorter time points (e.g., 5, 15, 30, 60 minutes), as base-catalyzed hydrolysis is typically rapid.

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Heat at 60-80 °C and sample at various time points.

-

Oxidative Degradation: Dilute the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and sample at various time points.

-

Thermal Degradation: Store the stock solution at 60-80 °C, protected from light. Sample at various time points. For solid-state thermal stress, store the powder in an oven under the same conditions.

-

Photostability: Expose the solid powder and a solution to controlled light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines.

-

-

Sample Quenching: For acid and base hydrolysis samples, neutralize them immediately upon collection to halt the degradation reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm specificity.

Workflow for Stability Testing

Caption: Workflow for a Forced Degradation Study.

Implications for Drug Development and Handling

-

Process Chemistry: The solubility data is critical for selecting solvents for reaction, work-up, and crystallization, directly impacting yield and purity.[7] The moderate solubility in alcohols like methanol and ethanol suggests they are good candidates for recrystallization.[8][10]

-

Formulation: Understanding the pH-dependent stability is crucial. The susceptibility to base-catalyzed hydrolysis indicates that alkaline formulation environments should be avoided. The primary degradant, 1H-1,2,4-triazole-3-carboxylic acid, must be monitored as a potential impurity.[11]

-

Analytical Method Development: The forced degradation study is the foundation for developing a robust, stability-indicating HPLC method for routine quality control and formal stability studies.

-

Storage and Handling: The compound is thermally stable as a solid.[2] Standard storage in well-sealed containers at room temperature, protected from light and moisture, is appropriate.

References

- ResearchGate.

- MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

- ACS Publications. Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition. [Link]

- Journal of Chemical and Pharmaceutical Research.

- Dakota Ingredients.

- Google Patents.

- PubChem.

- PubChem.

- Google Patents.

- SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

Sources

- 1. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 11. 1H-1,2,4-Triazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Guide to Methyl 1H-1,2,4-triazole-3-carboxylate: Elucidating Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of antiviral drugs such as ribavirin.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound (C₄H₅N₃O₂, Molar Mass: 127.10 g/mol , CAS: 4928-88-5) is a five-membered heterocyclic compound containing three nitrogen atoms.[2] Its structural backbone is the 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[3][4] The primary importance of this molecule lies in its role as a direct precursor to Ribavirin, a broad-spectrum antiviral agent.[1] Consequently, the unambiguous identification and stringent purity control of this compound are paramount in pharmaceutical manufacturing. This guide provides the foundational spectroscopic data and interpretation necessary for these critical quality control processes.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental to its accurate characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Caption: A typical workflow for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals. The data presented here was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 14.68 | Singlet | 1H | N-H (Triazole ring) |

| 8.74 | Singlet | 1H | C-H (Triazole ring) |

| 3.85 | Singlet | 3H | O-CH₃ (Ester) |

In-depth Analysis: The most downfield signal at 14.68 ppm is characteristic of the acidic proton attached to a nitrogen atom within the triazole ring. Its broadness and downfield shift are due to hydrogen bonding and the electron-withdrawing nature of the heterocyclic system. The singlet at 8.74 ppm corresponds to the lone proton attached to the carbon of the triazole ring. The upfield singlet at 3.85 ppm, integrating to three protons, is unambiguously assigned to the methyl group of the ester functionality.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum, recorded in DMSO-d₆ at 100 MHz, reveals four distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 160.36 | C=O (Ester carbonyl) |

| 154.02 | C3 (Triazole ring, attached to ester) |

| 145.19 | C5 (Triazole ring, attached to H) |

| 52.15 | O-CH₃ (Ester methyl) |

In-depth Analysis: The carbonyl carbon of the ester group is the most deshielded, appearing at 160.36 ppm. The two carbon atoms of the triazole ring are observed at 154.02 ppm and 145.19 ppm, with the carbon atom attached to the electron-withdrawing carboxylate group (C3) being further downfield. The methyl carbon of the ester appears at 52.15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

Experimental Protocol for IR Analysis

FTIR spectra are commonly acquired using the KBr pellet or Attenuated Total Reflectance (ATR) methods.

-

KBr Pellet Method: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

ATR Method: A drop of the sample (if liquid) or a small amount of solid is placed directly onto the ATR crystal.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The following table summarizes the key vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretching (Triazole ring) |

| ~3000 | Medium | C-H stretching (Triazole ring) |

| ~2950 | Medium | C-H stretching (Methyl group) |

| ~1730 | Strong | C=O stretching (Ester carbonyl) |

| ~1550 | Medium | C=N stretching (Triazole ring) |

| ~1450 | Medium | C-H bending (Methyl group) |

| ~1250 | Strong | C-O stretching (Ester) |

In-depth Analysis: The broad absorption band around 3100 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring. The strong, sharp peak around 1730 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) group. The C=N stretching vibrations within the triazole ring typically appear in the 1600-1500 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: The solution is infused into the ESI source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Fragmentation Analysis

The ESI mass spectrum of this compound in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

| m/z | Assignment |

| 128.05 | [M+H]⁺ (Protonated molecule) |

| 146.02 | [M+H₂O+H]⁺ or [M+NH₄]⁺ (adducts) |

In-depth Analysis: The molecular ion peak [M]⁺ at m/z 127 is often weak or absent in ESI-MS. Instead, the protonated molecule [M+H]⁺ at m/z 128 is the base peak. The observation of an ion at m/z 146.02 suggests the formation of adducts, which is common in ESI. A plausible fragmentation pathway under harsher ionization conditions (like Electron Ionization) could involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Caption: Ionization process in ESI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a robust and unequivocal characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, while the vibrational frequencies in the IR spectrum identify the key functional groups. Mass spectrometry corroborates the molecular weight. This comprehensive spectroscopic profile serves as a reliable reference for the identification, quality control, and further investigation of this pharmaceutically important molecule.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

- Supporting Information for a scientific article. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science.

- ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry.

- Synthesis, in silico pharmacokinetic analysis and anticancer activity evaluation of benzothiazole-triazole hybrids. (2021). Indian Journal of Chemistry, Sec B.

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- Prabakaran, K., et al. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

- FT-IR spectra of control and treated 1,2,4-triazole.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020).

- ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. (n.d.).

Sources

The Expanding Therapeutic Potential of Methyl 1H-1,2,4-triazole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The 1H-1,2,4-triazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, have rendered it a cornerstone in the design of a multitude of therapeutic agents. This guide focuses on a particularly versatile starting material, methyl 1H-1,2,4-triazole-3-carboxylate , and explores the vast biological landscape of its derivatives. As researchers and drug development professionals, understanding the nuances of synthesizing, evaluating, and comprehending the mechanisms of action of these derivatives is paramount to unlocking their full therapeutic potential. This document serves as an in-depth technical resource, providing not only a comprehensive overview of the current state of knowledge but also practical, field-proven insights into the experimental workflows critical for advancing this promising class of compounds.

The Core Moiety: this compound as a Versatile Synthetic Intermediate

This compound is a foundational building block for the synthesis of a diverse array of bioactive molecules. Its structure, featuring a reactive ester group and a nucleophilic triazole ring, allows for a wide range of chemical modifications. The triazole nucleus itself is known to be a bioisostere for amide and ester groups, enhancing binding affinity to biological targets and improving solubility.

Synthesis of the Core Intermediate

The preparation of this compound can be achieved through several synthetic routes. One common method involves the reaction of dimethyl oxalate with hydrazine hydrate to form an intermediate which is then cyclized with an appropriate reagent.

Key Derivative Synthesis Pathways

The true utility of this compound lies in its ability to be readily derivatized. The following diagram illustrates some of the key synthetic transformations that can be employed to generate a library of diverse derivatives.

Caption: Key synthetic pathways for the derivatization of this compound.

Antimicrobial Activity: A Continuing Frontier

Derivatives of 1,2,4-triazoles are well-established as potent antifungal agents, with many clinically used drugs belonging to this class. The primary mechanism of action for these antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Derivative Type | Test Organism | Activity Metric | Value | Reference |

| 5-amino derivatives | Candida albicans | MIC | 4–32 µg/mL | |

| Amide derivatives | Pseudomonas aeruginosa | Zone of Inhibition | Moderate | |

| Amide derivatives | Micrococcus luteus | Zone of Inhibition | Bacteriostatic | |

| Thione derivatives | Various Bacteria | MIC | 16-64 µg/mL |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microbial inoculum suspension standardized to 0.5 McFarland

-

Sterile 96-well microtiter plates

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential: Targeting Cell Proliferation and Survival

The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents. Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and to inhibit key enzymes involved in cancer cell proliferation and survival.

Caption: Generalized mechanism of anticancer action for 1,2,4-triazole derivatives.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of some representative this compound derivatives.

| Derivative Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Coumarin conjugate (amide) | HeLa (Cervical Cancer) | IC50 | 35 | |

| Coumarin conjugate (amide) | HepG2 (Liver Cancer) | IC50 | 25 | |

| Coumarin conjugate (amide) | SW620 (Colon Cancer) | IC50 | 35 | |

| Chiral Schiff base (7l) | HeLa (Cervical Cancer) | IC50 | 1.8 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral and Other Biological Activities

The structural similarity of some 1,2,4-triazole derivatives to purine nucleosides has led to their investigation as antiviral agents. Ribavirin, a well-known broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole nucleoside. While direct antiviral data for simple derivatives of this compound is less abundant in the literature, this remains a promising area for future research.

Furthermore, derivatives of this scaffold have been explored for a range of other biological activities, including as enzyme inhibitors for conditions beyond cancer. For instance, certain complex triazole ureas have been identified as potent inhibitors of diacylglycerol lipase (DAGL), with IC50 values in the low micromolar range.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich and diverse chemical space with significant therapeutic potential. The versatility of the core structure allows for the generation of extensive compound libraries with a wide spectrum of biological activities, including antimicrobial, anticancer, and potentially antiviral effects. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action at the molecular level, will undoubtedly pave the way for the development of novel and effective therapeutic agents. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,2,4-triazole-based medicines.

References

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. URL

- Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. BMC Chemistry. URL

- Methyl 5-amino-1H-1,2,4-triazole-3-carboxyl

- Synthesis and Biological Evaluation of Some Novel Schiff's Bases

- Novel Coumarin Derivatives Containing 1,2,4-Triazole, 4,5-Dicyanoimidazole and Purine Moieties: Synthesis and Evaluation of Their Cytost

- Synthesis and Antimicrobial Screening of Three Triazole Derivatives.

- Synthesis and Antimicrobial Screening of Three Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. URL

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. URL

- An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. URL

- Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal. URL

- 1-Methyl-1,2,4-triazole | High-Purity | For Research. BenchChem. URL

- Synthesis of New 1,2,4-Triazoles Containing Oxadiazole Moiety: Potential Intermediates for Preparation of Ribavirin Analogues. Letters in Organic Chemistry. URL

- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Scientific Reports. URL

- N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c]oxazine-2-carboxamide, a potent inhibitor of HIV integrase.

- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. URL

- Preparation method of 1H-1,2,4-tolyltriazole-3-methyl formate.

- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Chemistry and Technologies. URL

- Antifungal agents.

- Benzpyrazol derivatives as inhibitors of PI3 kinases.

- Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. Journal of medicinal chemistry. URL

- Preparation method of 1H-1,2,4-tolyltriazole-3-methyl formate.

- Application Notes and Protocols: Methyl-1H-1,2,4-triazole-3-carboxyl

- Substituted dihydroindene-4-carboxamides and analogs thereof, and methods using same.

The Strategic Role of Methyl 1H-1,2,4-triazole-3-carboxylate in Modern Ribavirin Synthesis: A Technical Guide

Abstract